4-Bromo-2-chloronicotinic acid
Overview
Description
4-Bromo-2-chloronicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the bromination of 2-chloronicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted nicotinic acid derivatives
- Biaryl compounds
- Oxidized or reduced forms of the original compound
Scientific Research Applications
4-Bromo-2-chloronicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloronicotinic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 2-Chloronicotinic acid
- 4-Bromo-2-fluoronicotinic acid
- 4-Chloro-2-bromonicotinic acid
Comparison: 4-Bromo-2-chloronicotinic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties compared to its analogs. The combination of these halogens enhances its reactivity and allows for more diverse chemical transformations. Additionally, the compound’s specific substitution pattern can lead to different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
4-bromo-2-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSVIABMUKWVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-68-6 | |
Record name | 4-Bromo-2-chloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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